molecular formula C13H14N4O2S B11251892 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide

Cat. No.: B11251892
M. Wt: 290.34 g/mol
InChI Key: YXOLIANZMKVJHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be carried out in acetone at room temperature in the presence of a base such as sodium acetate (NaOAc) or sodium carbonate (Na2CO3). The resulting thioethers can then be transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide stands out due to its unique phenoxypropanamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenoxypropanamide

InChI

InChI=1S/C13H14N4O2S/c1-9(19-10-5-3-2-4-6-10)11(18)14-12-15-16-13-17(12)7-8-20-13/h2-6,9H,7-8H2,1H3,(H,14,15,18)

InChI Key

YXOLIANZMKVJHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C2N1CCS2)OC3=CC=CC=C3

Origin of Product

United States

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